N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of Pyrazole Rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Acetylation: The acetyl group is introduced using acylating agents such as acetic anhydride or acetyl chloride.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole rings and benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and have similar reactivity and applications.
Imidazole Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar fields.
Indole Derivatives: Indole compounds have diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of multiple heterocyclic structures and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21N7OS |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-[[2-(3-methylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C18H21N7OS/c1-13-5-3-4-6-15(13)10-25-11-16(9-19-25)20-18(27)22-21-17(26)12-24-8-7-14(2)23-24/h3-9,11H,10,12H2,1-2H3,(H,21,26)(H2,20,22,27) |
InChI Key |
XAWYIBGPUQKMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NNC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C |
Origin of Product |
United States |
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